molecular formula C20H26N4O5 B11000206 ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate

ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate

Cat. No.: B11000206
M. Wt: 402.4 g/mol
InChI Key: DDNZUNPSAMNDPO-UHFFFAOYSA-N
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Description

ETHYL 4-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a benzodiazepine core. Benzodiazepines are well-known for their psychoactive properties, but this specific compound has unique structural elements that may lend it to various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions The initial step often includes the formation of the benzodiazepine core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize yield and minimize by-products. Advanced purification techniques like chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

ETHYL 4-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its benzodiazepine core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. This interaction can lead to various physiological effects, including sedation and anxiolysis.

Comparison with Similar Compounds

Similar Compounds

    DIAZEPAM: Another benzodiazepine with similar psychoactive properties.

    CLONAZEPAM: Known for its anticonvulsant effects.

    LORAZEPAM: Used primarily for its anxiolytic properties.

Uniqueness

ETHYL 4-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C20H26N4O5/c1-2-29-20(28)24-11-9-13(10-12-24)21-17(25)8-7-16-19(27)22-15-6-4-3-5-14(15)18(26)23-16/h3-6,13,16H,2,7-12H2,1H3,(H,21,25)(H,22,27)(H,23,26)

InChI Key

DDNZUNPSAMNDPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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